molecular formula C21H24N2O2S B2834712 (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone CAS No. 851804-35-8

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

Cat. No. B2834712
M. Wt: 368.5
InChI Key: STRWNUCCPBOHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research on related compounds includes the development of synthetic methodologies for derivatives incorporating thieno[2,3-b]-thiophene moieties, imidazole derivatives, and thiazole compounds, indicating a broad interest in heterocyclic chemistry for generating novel molecules with potential therapeutic applications. For example, the facile synthesis of bis(thieno[2,3-b]thiophene) derivatives highlights the interest in versatile, readily accessible compounds for further chemical manipulation (Mabkhot et al., 2010).

Potential Biological Activities

Several studies have focused on the biological evaluation of imidazole and thiazole derivatives, indicating a strong interest in these compounds for their potential as bioactive molecules. For instance, novel thiazole compounds have been synthesized and characterized for their structural properties and potential antibacterial activities through docking studies, revealing insights into their interactions with bacterial targets and suggesting potential therapeutic applications (Shahana & Yardily, 2020).

Antioxidant Properties

The synthesis and characterization of oligobenzimidazoles and their derivatives have been investigated for their electrochemical, electrical, optical, thermal, and rectification properties. These studies reveal the potential of these compounds for various applications, including their antioxidant capabilities, which could be relevant for pharmaceutical and materials science applications (Anand & Muthusamy, 2018).

Reactivity and Structural Analysis

Research on imidazole derivatives includes the synthesis and structural optimization of compounds to explore their reactivity and potential applications. Computational studies, such as density functional theory (DFT) calculations, have been employed to understand the electronic structure and reactivity of these molecules, providing a foundation for further exploration of their chemical and biological properties (Hossain et al., 2018).

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-4-25-19-8-6-5-7-18(19)20(24)23-12-11-22-21(23)26-14-17-13-15(2)9-10-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRWNUCCPBOHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.